![molecular formula C24H20BrN5O3S B2512435 N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 392684-98-9](/img/structure/B2512435.png)
N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
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Description
N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C24H20BrN5O3S and its molecular weight is 538.42. The purity is usually 95%.
BenchChem offers high-quality N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioactive Furanyl- or Thienyl-Substituted Compounds
Furanyl- and thienyl-substituted molecules, including those similar to the specified chemical structure, are pivotal in drug design due to their role as structural units of bioactive molecules. These compounds are crucial in the development of nucleobase, nucleoside analogues, and other derivatives with potential therapeutic applications. Their structural modifications often aim to optimize activity and selectivity, addressing various medical conditions through improved antiviral, antitumor, antimycobacterial, or antiparkinsonian effects (Ostrowski, 2022).
Therapeutic Potential of G Protein-Biased Kappa Agonists
The development of G protein-biased kappa agonists, including furanyl-substituted triazole derivatives, represents a significant area of interest. These compounds are hypothesized to reduce pain and itch with fewer side effects compared to unbiased kappa opioid agonists, showcasing the potential for therapeutic application in addressing pain management and other conditions with minimal adverse effects (Mores et al., 2019).
Antitubercular Activity of Heteroaromatic Derivatives
The modification of known drug structures to include heteroaromatic moieties, as seen in the target compound, has been explored for enhancing antitubercular activity. Such derivatives have shown promising results against various strains of mycobacteria, indicating their potential as leads for new antitubercular agents (Asif, 2014).
Reactivity of 1,2,4-Triazole-3-Thione Derivatives
Research into 1,2,4-triazole-3-thione derivatives, which share structural similarities with the specified compound, has shown that these compounds exhibit significant antioxidant and antiradical activities. Their potential benefits for patients exposed to high doses of radiation or undergoing chemotherapy highlight their relevance in medicinal chemistry and therapeutic applications (Kaplaushenko, 2019).
properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN5O3S/c25-17-7-9-18(10-8-17)30-21(14-26-23(32)20-6-3-13-33-20)27-28-24(30)34-15-22(31)29-12-11-16-4-1-2-5-19(16)29/h1-10,13H,11-12,14-15H2,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFCRUHIDKXFKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)CNC(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide |
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